Intravenous Bioavailability and Single-Dose Dosing Schedule Versus Oral Oseltamivir
Peramivir's intravenous formulation achieves 100% absolute bioavailability following a single 15-30 minute infusion, whereas oseltamivir's oral prodrug demonstrates approximately 80% bioavailability requiring twice-daily dosing for 5 consecutive days. Peramivir's terminal elimination half-life of approximately 20 hours (range 12-24 hours in normal renal function) contrasts with oseltamivir carboxylate's half-life of 6-10 hours, enabling single-dose treatment completion at the point of care [1]. In healthy volunteer studies, mean Cmax of peramivir following 600 mg IV administration is approximately 46,800 ng/mL compared to oseltamivir carboxylate Cmax of approximately 259 ng/mL following standard 75 mg oral dosing [2].
| Evidence Dimension | Absolute systemic bioavailability |
|---|---|
| Target Compound Data | 100% (intravenous administration) |
| Comparator Or Baseline | Oseltamivir: ~80% (oral prodrug); Zanamivir: 4-17% (inhaled) |
| Quantified Difference | Peramivir achieves complete bioavailability; oseltamivir ~20% incomplete; zanamivir >83% incomplete systemic exposure |
| Conditions | Human pharmacokinetic studies; standard therapeutic doses |
Why This Matters
Procurement of intravenous peramivir eliminates bioavailability uncertainty and enables observed single-dose treatment completion, critical for patients unable to tolerate or absorb oral medications.
- [1] Chairat K, Tarning J, White NJ, Lindegardh N. Pharmacokinetic properties of anti-influenza neuraminidase inhibitors. Journal of Clinical Pharmacology. 2013;53(2):119-139. View Source
- [2] Okomo-Adhiambo M, Sheu TG, Gubareva LV. Assays for monitoring susceptibility of influenza viruses to neuraminidase inhibitors. Influenza and Other Respiratory Viruses. 2013;7(Suppl 1):44-49. Table 1 Pharmacologic Characteristics. View Source
